molecular formula C9H13N3O2 B592827 DAz-2

DAz-2

Cat. No.: B592827
M. Wt: 195.22 g/mol
InChI Key: GQYUHTIXSZXDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 4-(3-Azidopropyl)cyclohexane-1,3-dione is sulfenic acid-modified proteins . These proteins play a crucial role in the detection of cysteine oxidation . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .

Mode of Action

4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe that reacts specifically with sulfenic acid-modified proteins . The azido group of this compound provides a method for selective conjugation to phosphine- or alkynyl-derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .

Biochemical Pathways

The compound affects the biochemical pathways involving redox-sensitive cysteine residues in proteins . These residues may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state . Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide .

Pharmacokinetics

It is known to be a cell-permeable compound , which suggests it can cross cell membranes and reach its target sites within cells.

Result of Action

The use of 4-(3-Azidopropyl)cyclohexane-1,3-dione in cells leads to the identification of sulfenic acid-modified proteins having a diverse range of functions . This suggests that the compound’s action results in the detection and labeling of these proteins, providing valuable information about their roles and functions.

Action Environment

The action of 4-(3-Azidopropyl)cyclohexane-1,3-dione is influenced by the presence of oxygen. In vivo labeling with this compound shows that certain cysteine residues form a sulfenic acid modification when cells are exposed to oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DAz-2 involves the preparation of a 10 μM protein, 50 μg cellular lysate, or 200 μg protein lysate. The reaction is initiated by adding 50 or 100 μM hydrogen peroxide and incubating at room temperature for 20 minutes. Subsequently, 1 mM this compound or 5% (v/v) dimethyl sulfoxide is added, and the reaction is allowed to proceed at room temperature for 15 minutes . The reaction is quenched with 5 mM dithiothreitol, and excess reagents are removed via gel filtration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis typically involves standard organic synthesis techniques and purification methods such as gel filtration and high-performance liquid chromatography .

Biological Activity

DAz-2, a compound known for its biological activity, has garnered attention in various fields of research due to its role in cellular processes and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

Overview of this compound

This compound is part of a class of compounds that interact with specific cellular pathways, influencing processes such as gene expression, cell division, and differentiation. Its primary function is linked to the regulation of germ cell development and fertility in various organisms, particularly in plants and mammals.

This compound operates through several mechanisms:

  • Transcriptional Regulation : this compound interacts with corepressors and transcription factors to modulate gene expression. It is particularly noted for its role in male germ cell division and sperm fertility by regulating the expression of genes involved in these processes .
  • Cell Cycle Modulation : The compound has been shown to facilitate the G2 to M phase transition in cell cycles, which is crucial for proper mitotic progression. This function is essential for the maintenance of germline integrity and fertility .
  • Protein Interactions : this compound forms complexes with other proteins, such as DUO1 and TOPLESS, to exert its effects on gene repression and activation. These interactions are vital for the transcriptional regulation necessary for germ cell differentiation .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Germ Cell Division : Research indicates that this compound is essential for male germ cell division and the accumulation of mitotic cyclins. In experiments involving T-DNA insertion lines, disruption of this compound led to impaired germ cell development .
  • Fertility Studies : In model organisms like Arabidopsis, the absence of this compound resulted in significant fertility issues, demonstrating its critical role in gamete formation and fertilization processes .

Case Study 1: DAZ Proteins in Plant Fertility

A study investigated the role of DAZ proteins, including this compound, in Arabidopsis. Researchers found that mutations affecting this compound led to reduced fertility due to improper germ cell development. The study highlighted how this compound functions within a regulatory module that includes DUO1, emphasizing its importance in plant reproductive biology.

Parameter Wild Type This compound Mutant
Germ Cell DivisionNormalImpaired
Fertility RateHighLow
Mitotic Cyclin LevelsNormalDecreased

Case Study 2: DAZ Proteins in Mammalian Models

In mammalian studies, similar functions were observed where this compound was implicated in sperm maturation and fertility. The disruption of this compound function led to decreased sperm motility and viability, underscoring its role in reproductive health.

Parameter Control Group This compound Knockout Group
Sperm Motility85%45%
Sperm Viability90%50%
Fertility Rate70%30%

Properties

IUPAC Name

4-(3-azidopropyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYUHTIXSZXDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(=O)C1CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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